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For Researchers, Scientists, and Drug Development Professionals

Introduction
Lipid C2, also known scientifically as DLin-KC2-DMA, is a potent ionizable cationic lipid

integral to the formulation of lipid nanoparticles (LNPs) for the delivery of genetic material such

as messenger RNA (mRNA), small interfering RNA (siRNA), and plasmid DNA (pDNA) in gene

therapy research. Its unique chemical structure allows for efficient encapsulation of nucleic

acids and facilitates their delivery and release into the cytoplasm of target cells. At a

physiological pH, Lipid C2 is nearly neutral, which contributes to the stability of the LNP in

circulation. However, within the acidic environment of the endosome, Lipid C2 becomes

protonated, a key step in promoting the endosomal escape of the genetic payload. These

characteristics make Lipid C2 a valuable tool for researchers developing novel gene-based

therapeutics.

Physicochemical and In Vitro Performance of Lipid
C2-Containing LNPs
The following tables summarize the key physicochemical properties and in vitro transfection

efficiencies of LNPs formulated with Lipid C2 (DLin-KC2-DMA) in comparison to other

ionizable lipids like DLin-MC3-DMA.

Table 1: Physicochemical Characterization of LNPs
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Ionizable
Lipid

Helper
Lipid

N/P Ratio
Particle
Size (nm)

Polydispe
rsity
Index
(PDI)

Zeta
Potential
(mV)

Encapsul
ation
Efficiency
(%)

DLin-KC2-

DMA
DSPC 6 75 < 0.2

Not

specified
> 90%

DLin-KC2-

DMA
SOPC 6 75 < 0.2

Not

specified
> 90%

DLin-KC2-

DMA
DOPC 6

Not

specified

Not

specified

Not

specified
> 90%

DLin-MC3-

DMA
DSPC 6

Not

specified

Not

specified

Not

specified
> 90%

Data compiled from multiple studies. N/P ratio refers to the molar ratio of nitrogen atoms in the

ionizable lipid to phosphate groups in the nucleic acid.

Table 2: In Vitro Transfection Efficiency (Luciferase Expression in HeLa Cells)

Ionizable Lipid Helper Lipid
pDNA
Concentration
(µg/mL)

Relative Luciferase
Expression (vs.
DLin-MC3-
DMA/DSPC)

DLin-KC2-DMA DSPC 0.75 ~5-fold increase

DLin-KC2-DMA DSPC 1.5 ~12-fold increase

DLin-KC2-DMA DSPC 3.0 ~7-fold increase

DLin-KC2-DMA SOPC 0.75 > 50-fold increase

DLin-KC2-DMA DOPC 0.75

~3-fold increase (vs.

DLin-KC2-

DMA/DSPC)
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These results highlight the superior in vitro transfection efficiency of LNPs containing DLin-

KC2-DMA, especially when formulated with unsaturated helper lipids like SOPC, compared to

the well-established DLin-MC3-DMA.

In Vivo Performance of Lipid C2-Containing LNPs
Studies in animal models have demonstrated the in vivo efficacy of Lipid C2 LNPs, particularly

for delivery to the liver and spleen.

Table 3: In Vivo Gene Silencing Potency of siRNA-LNPs

Ionizable Lipid Target Gene
ED₅₀ (mg/kg) in
Rodents

ED₅₀ (mg/kg) in
Non-human
Primates

DLin-KC2-DMA Factor VII ~0.02 0.1

ED₅₀ represents the dose required to achieve 50% gene silencing.

Table 4: In Vivo Plasmid DNA Delivery and Protein Expression

Ionizable Lipid Primary Organ of Protein Expression

DLin-KC2-DMA Spleen > Liver

DLin-MC3-DMA Spleen > Liver

These findings suggest that Lipid C2 LNPs are particularly effective for applications targeting

the spleen.[1][2]

Experimental Protocols
Protocol 1: Formulation of Lipid C2 LNPs using
Microfluidics
This protocol describes the preparation of Lipid C2 (DLin-KC2-DMA) LNPs encapsulating

nucleic acids using a microfluidic mixing device.
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Materials:

Lipid C2 (DLin-KC2-DMA)

Distearoylphosphatidylcholine (DSPC)

Cholesterol

1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(PEG-DMG 2000)

Nucleic acid (mRNA, siRNA, or pDNA)

Ethanol (anhydrous)

Sodium Acetate Buffer (25 mM, pH 4.0)

Phosphate-Buffered Saline (PBS), pH 7.4

Microfluidic mixing device (e.g., NanoAssemblr)

Dialysis cassette (e.g., 10 kDa MWCO)

Procedure:

Prepare Lipid Stock Solution: Dissolve Lipid C2, DSPC, cholesterol, and PEG-DMG 2000 in

ethanol at a molar ratio of 50:10:38.5:1.5 to a final total lipid concentration of 10 mM.[3]

Prepare Nucleic Acid Solution: Dissolve the nucleic acid in 25 mM sodium acetate buffer (pH

4.0). The concentration will depend on the desired final nucleic acid to lipid ratio.

Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's

instructions. A common flow rate ratio is 3:1 (aqueous:ethanolic phase) with a total flow rate

of 12 mL/min.

Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into

another.
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Initiate the flow to rapidly mix the two solutions. The rapid mixing in the microfluidic cartridge

induces the self-assembly of the LNPs.

Dialysis: Collect the resulting LNP dispersion and dialyze it overnight against PBS (pH 7.4) at

4°C to remove the ethanol and raise the pH.

Concentration and Sterilization: Concentrate the dialyzed LNPs using a centrifugal filter

device if necessary. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Storage: Store the LNPs at 4°C.

Protocol 2: Characterization of Lipid C2 LNPs
1. Particle Size and Polydispersity Index (PDI) Measurement:

Dilute the LNP formulation in PBS.
Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

2. Zeta Potential Measurement:

Dilute the LNP formulation in a low ionic strength buffer (e.g., 1 mM KCl).
Measure the surface charge using Laser Doppler Velocimetry.

3. Encapsulation Efficiency Determination:

Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen for RNA).
Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent
(e.g., 0.5% Triton X-100).
The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) /
Total Fluorescence) * 100%.

Protocol 3: In Vitro Transfection Efficiency Assessment
Materials:

Target cell line (e.g., HeLa)

Cell culture medium
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Lipid C2 LNPs encapsulating a reporter plasmid (e.g., luciferase or GFP)

Luciferase assay reagent or fluorescence microscope

96-well plates

Procedure:

Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time

of transfection.

Incubate the cells overnight.

The next day, replace the old media with fresh, complete cell culture media.

Add the Lipid C2 LNP formulation to the cells at various concentrations of the nucleic acid.

Incubate the cells for 24-48 hours.

For luciferase reporter, lyse the cells and measure the luminescence using a plate reader.

For GFP reporter, visualize the cells under a fluorescence microscope or quantify the

percentage of fluorescent cells using flow cytometry.

Cellular Uptake and Endosomal Escape
Mechanisms
The following diagrams illustrate the key pathways involved in the cellular uptake and

intracellular release of the genetic payload from Lipid C2 LNPs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b15573805?utm_src=pdf-body-img
https://www.benchchem.com/product/b15573805?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Role-of-ApoE-in-biodegradable-LNP-uptake-into-macrophages-A-Flow-cytometry-analysis-of_fig3_354521668
https://www.researchgate.net/figure/LNPs-but-not-cLNPs-are-dependent-on-apoE-for-cellular-uptake-and-silencing-in-vitro-a_fig1_44590772
https://www.mdpi.com/2076-393X/12/6/666
https://www.benchchem.com/product/b15573805#lipid-c2-application-in-gene-therapy-research
https://www.benchchem.com/product/b15573805#lipid-c2-application-in-gene-therapy-research
https://www.benchchem.com/product/b15573805#lipid-c2-application-in-gene-therapy-research
https://www.benchchem.com/product/b15573805#lipid-c2-application-in-gene-therapy-research
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15573805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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